molecular formula C10H11NO B1500868 1-(4-Cyclopropylpyridin-3-yl)ethanone CAS No. 503857-00-9

1-(4-Cyclopropylpyridin-3-yl)ethanone

Cat. No.: B1500868
CAS No.: 503857-00-9
M. Wt: 161.2 g/mol
InChI Key: HGIBQMWHJDITQK-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylpyridin-3-yl)ethanone is a ketone derivative featuring a pyridine ring substituted with a cyclopropyl group at the 4-position and an acetyl group at the 3-position. This compound’s structure combines the aromaticity of pyridine with the steric and electronic effects of the cyclopropyl substituent, making it a molecule of interest in medicinal chemistry and materials science.

Properties

CAS No.

503857-00-9

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

1-(4-cyclopropylpyridin-3-yl)ethanone

InChI

InChI=1S/C10H11NO/c1-7(12)10-6-11-5-4-9(10)8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

HGIBQMWHJDITQK-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CN=C1)C2CC2

Canonical SMILES

CC(=O)C1=C(C=CN=C1)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Effects

  • Cyclopropyl vs. Chlorophenyl Groups: The cyclopropyl group in the target compound introduces steric bulk and electron-donating character via its saturated ring, contrasting with the electron-withdrawing chloro substituent in 1-(2-Chlorophenyl)ethanone . This difference may influence reactivity in condensation or nucleophilic addition reactions.
  • Pyridine vs.

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(4-Cyclopropylpyridin-3-yl)ethanone generally follows a multi-step approach:

  • Functionalization of a pyridine precursor to introduce substituents at specific positions.
  • Formation of the cyclopropyl group on the pyridine ring.
  • Introduction or transformation to the ethanone (acetyl) group at the 3-position of the pyridine ring.

This approach is supported by literature on related pyridine derivatives bearing cyclopropyl and ethanone substituents, especially those involving cyclopropanation reactions and ketone functional group formation.

Key Preparation Steps and Reactions

Starting Material and Functionalization

  • The synthesis often begins from halogenated pyridine derivatives such as 1,3-dibromopyridine or 3-bromopyridine, which allow selective substitution at desired positions on the pyridine ring.
  • For example, one bromine atom can be replaced by a benzyloxy group to facilitate further functionalization, as seen in related syntheses.

Cyclopropanation

  • The cyclopropyl group is introduced typically via cyclopropanation reactions.
  • Corey-Chaykowsky cyclopropanation is a preferred method, where an α,β-unsaturated Weinreb amide intermediate is reacted with a sulfur ylide to form the cyclopropane ring.
  • The use of Weinreb amide intermediates is crucial as they provide superior yields compared to esters in cyclopropanation steps.

Formation of Ethanone Group

  • The ethanone moiety (acetyl group) can be introduced via oxidation or acylation reactions.
  • Swern oxidation of primary alcohol intermediates followed by Wittig reactions or direct acylation of pyridine derivatives are commonly used.
  • For example, Swern oxidation converts optically pure alcohol intermediates to aldehydes, which can then be extended or modified to form the ethanone group.

Alternative Routes

  • Organolithium reagents can also be employed for ketone formation. For instance, the reaction of pyridine derivatives with butyllithium at low temperatures, followed by quenching with acetone, yields the ethanone-substituted pyridine.
  • This method involves lithiation of the pyridine ring and subsequent nucleophilic addition to acetone, followed by work-up and purification.

Detailed Reaction Sequence Example

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Halogen substitution 1,3-Dibromopyridine, benzyloxy substitution 3-Benzyloxy-5-bromopyridine Selective substitution to direct further steps
2 Heck reaction n-Butyl acrylate, Pd catalyst α,β-Unsaturated ester Introduces unsaturation for cyclopropanation
3 Ester hydrolysis Base hydrolysis Carboxylic acid Prepares for Weinreb amide formation
4 Weinreb amide formation N,O-Dimethylhydroxylamine hydrochloride α,β-Unsaturated Weinreb amide Key intermediate for cyclopropanation
5 Corey-Chaykowsky cyclopropanation Sulfur ylide reagent Cyclopropanecarboxylate Forms cyclopropyl ring
6 Reduction DIBAL-H, NaBH4 Primary alcohol Prepares for oxidation step
7 Swern oxidation Oxalyl chloride, DMSO, base Aldehyde intermediate Converts alcohol to aldehyde
8 Wittig reaction Phosphonium ylide Chain-extended olefin Extends carbon chain
9 Hydrogenolysis PtO2, Pd/C Saturated ether Removes protecting groups
10 Triflation and amination Triflic anhydride, amines under Buchwald–Hartwig conditions Final substituted pyridine derivatives Final functionalization

This sequence is adapted from literature on cyclopropane-containing pyridine derivatives and is likely applicable to the synthesis of this compound with appropriate modifications.

Alternative Preparation via Organolithium Chemistry

An alternative method involves:

  • Lithiation of 3-halopyridine derivatives using butyllithium at −78 °C.
  • Addition of acetone as an electrophile to introduce the ethanone group.
  • Work-up with ammonium chloride solution and purification by chromatography.

This method yields this compound or closely related analogs with moderate yields (~20% reported for similar compounds).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Corey-Chaykowsky cyclopropanation on Weinreb amide Weinreb amide intermediate, sulfur ylide High yield cyclopropanation, stereoselective Multi-step, requires intermediate preparation
Organolithium addition to acetone Butyllithium, acetone, −78 °C Direct ketone introduction Moderate yield, sensitive conditions
Heck reaction + cyclopropanation Pd catalyst, n-butyl acrylate, sulfur ylide Efficient functionalization Requires multiple steps

Q & A

Q. What are the optimized synthetic routes for 1-(4-Cyclopropylpyridin-3-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by cyclopropane introduction. Key steps include:

  • Friedel-Crafts acylation to attach the ethanone group to the pyridine ring.
  • Cyclopropanation via transition metal-catalyzed cross-coupling (e.g., palladium-mediated reactions) or photochemical methods.
    Optimization parameters:
  • Temperature : Cyclopropanation often requires low temperatures (−20°C to 0°C) to prevent side reactions .
  • Catalysts : Pd(PPh₃)₄ or Cu(I) salts improve regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. How is the structural conformation of this compound validated?

Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (cyclopropane-pyridine plane: ~75°) .
  • NMR spectroscopy :
    • ¹H NMR : Cyclopropyl protons appear as multiplet peaks at δ 1.2–1.5 ppm; pyridyl protons show deshielding (δ 8.0–8.5 ppm) .
    • ¹³C NMR : Carbonyl carbon at δ 205–210 ppm .
  • Mass spectrometry : Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., 175.06 g/mol for C₁₀H₁₁NO) .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization : Ethanol/water mixtures yield crystals with ≥98% purity .
  • Distillation : Short-path distillation under reduced pressure (0.1–1 mmHg) minimizes thermal decomposition .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclopropanation pathway in this compound?

Mechanistic insights are gained via:

  • DFT calculations : Simulate transition states to identify rate-determining steps (e.g., ring strain energy of cyclopropane: ~27 kcal/mol) .
  • Isotopic labeling : ¹³C-labeled ethanone tracks carbonyl group reactivity during acylation .
  • Kinetic profiling : Monitor intermediates using in-situ IR spectroscopy (e.g., C=O stretch at 1680 cm⁻¹) .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) require:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Structural analogs : Compare with derivatives (e.g., 1-(3-Chloropyridin-4-yl)ethanone) to isolate substituent effects .
  • Meta-analysis : Pool data from >5 independent studies to assess statistical significance (p < 0.05) .

Q. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor?

  • In vitro kinase assays : Measure ATPase activity (e.g., using ADP-Glo™ kit) at 10–100 µM concentrations .
  • Molecular docking : AutoDock Vina predicts binding poses with kinases (e.g., CDK2: docking score −9.2 kcal/mol) .
  • Thermal shift assays : Monitor protein stability (ΔTm > 2°C indicates binding) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods (airflow ≥ 0.5 m/s) to avoid inhalation .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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